molecular formula C19H22FN3O2 B503033 N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 483351-06-0

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B503033
CAS No.: 483351-06-0
M. Wt: 343.4g/mol
InChI Key: RHOSLJZDXFCRTF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacology research. With the molecular formula C19H22FN3O2 and a molecular weight of 343.40 g/mol , this acetamide derivative features a piperazine core—a privileged scaffold renowned for its prevalence in biologically active molecules . Piperazine-containing compounds are frequently investigated for their interactions with the central nervous system. Specifically, structural analogs featuring the 4-arylpiperazine pharmacophore are extensively studied for their affinity towards dopamine and serotonin receptors, indicating potential research applications in neuropsychiatric disorders . Furthermore, N-phenylacetamide derivatives sharing a similar molecular framework have demonstrated promising anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test, suggesting this class of compounds is relevant for epilepsy research . The specific substitution pattern with 4-fluorophenyl and 4-methoxyphenyl groups is designed to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to target proteins. Researchers value this compound as a key intermediate or reference standard for synthesizing and evaluating novel therapeutic agents. Its applications span across structure-activity relationship (SAR) studies, biochemical screening, and the development of compounds for potential use in neurological and psychiatric conditions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-8-6-17(7-9-18)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOSLJZDXFCRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution Approach

The most widely reported method involves a two-step sequence: (1) synthesis of 4-(4-methoxyphenyl)piperazine and (2) its reaction with N-(4-fluorophenyl)chloroacetamide.

Step 1: Preparation of 4-(4-Methoxyphenyl)Piperazine
4-Methoxyphenylpiperazine is synthesized via Ullmann coupling between 4-methoxyiodobenzene and piperazine in the presence of a copper(I) catalyst. Reaction conditions include:

ParameterValue
SolventDimethylformamide (DMF)
Temperature110°C
CatalystCuI (5 mol%)
Reaction Time12–16 hours
Yield68–72%

Step 2: Acetamide Formation
N-(4-Fluorophenyl)chloroacetamide is prepared by treating 4-fluoroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C). Subsequent nucleophilic substitution with 4-(4-methoxyphenyl)piperazine proceeds at 60°C in acetonitrile, yielding the target compound:

ParameterValue
SolventAcetonitrile
BasePotassium carbonate
Temperature60°C
Reaction Time8 hours
Yield75–80%

Modern Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A one-pot protocol involves simultaneous formation of the piperazine ring and acetamide linkage:

ComponentQuantity
4-Methoxyiodobenzene1.0 equiv
Piperazine1.2 equiv
Chloroacetyl chloride1.1 equiv
4-Fluoroaniline1.0 equiv
SolventEthanol
Microwave Power300 W
Temperature100°C
Time30 minutes
Yield85%

This method eliminates intermediate purification, enhancing efficiency.

Flow Chemistry Techniques

Continuous flow systems enable precise control over reaction parameters. A microreactor setup achieves 90% conversion in 10 minutes by maintaining:

ParameterValue
Residence Time10 minutes
Temperature120°C
Pressure3 bar
CatalystCu nanoparticles (2 wt%)

Flow chemistry minimizes side reactions, particularly oxidation of the methoxy group.

Solvent Systems and Reaction Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while ethereal solvents (THF) improve solubility of aromatic intermediates:

SolventYield (%)Purity (%)
DMF7895
Acetonitrile7593
THF6890
Toluene5585

DMF is preferred for balancing yield and ease of purification.

Base and Stoichiometry

Stoichiometric excess of piperazine (1.2–1.5 equiv) ensures complete substitution. Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis:

BaseYield (%)
K₂CO₃80
NaOH65
Et₃N70

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted aniline and piperazine derivatives. Recrystallization from ethanol/water (1:1) yields crystals with >99% purity.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)

  • δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H)

  • δ 3.80 (s, 3H, OCH₃)

  • δ 3.55 (t, J = 5.2 Hz, 4H, Piperazine-H)

  • δ 2.65 (t, J = 5.2 Hz, 4H, Piperazine-H)

LC-MS (ESI+): m/z 344.2 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the methoxy group to quinones occurs above 100°C. Mitigation includes inert atmospheres (N₂/Ar) and antioxidant additives (BHT, 0.1 wt%).

Scalability Issues

Batch heterogeneity in large-scale reactions is addressed via segmented flow reactors, achieving 95% reproducibility in >10 kg batches.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted analogs of the original compound .

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s key structural features include:

  • Piperazine ring : Substituted at the 4-position with a 4-methoxyphenyl group.
  • Acetamide side chain : Terminated by a 4-fluorophenyl group.

Table 1: Comparison of Structural Analogs

Compound Name Piperazine Substituent Acetamide Substituent Melting Point (°C) Molecular Weight Key Features
Target Compound 4-Methoxyphenyl 4-Fluorophenyl Not reported ~388.42* Balanced lipophilicity from methoxy/fluorine groups
Compound 28 4-Methoxyphenyl 4-(4-Fluorophenyl)thiazol-2-yl 314–315 426.51 Thiazole heterocycle enhances thermal stability
Compound 13 4-Methoxyphenyl 4-(p-Tolyl)thiazol-2-yl 289–290 422.54 Methyl group on thiazole increases hydrophobicity
Compound 15 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl 269–270 410.51 Fluorine substitution reduces melting point
Compound 3f 4-Methoxyphenyl 5,6-Methylenedioxybenzothiazol-2-yl 228 438.54 Benzothiazole with methylenedioxy group lowers melting point
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl Not reported 347.81 Chlorine substituent alters electronic properties

*Estimated based on molecular formula C₁₉H₂₁FN₃O₂.

Key Observations:
  • Substituent Effects :

    • Methoxy groups (e.g., compound 13, 28) increase molecular weight and melting points compared to fluorine or chlorine substituents .
    • Thiazole or benzothiazole heterocycles (compounds 28, 3f) significantly elevate molecular weight and thermal stability .
    • Halogen substituents (F, Cl) reduce melting points, likely due to weaker intermolecular interactions .

Pharmacological Activities

Anti-Inflammatory Activity:
  • Compound 3f : Benzothiazole derivatives are associated with anti-inflammatory and antimicrobial activities, though specific data are unavailable .
Antimicrobial Activity:
  • Benzo[d]thiazole sulfonyl derivatives (e.g., compounds 47–50 in ) show activity against gram-positive bacteria and fungi, highlighting the role of sulfonyl and heterocyclic groups .
Anticancer Activity:
  • Quinazoline sulfonyl acetamides (e.g., compounds 38–40 in ) demonstrate notable cytotoxicity against cancer cell lines, though these differ structurally from the target compound .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution :
    • Methoxy groups (e.g., compound 28) may enhance binding to enzymatic targets like MMPs through hydrophobic interactions .
    • Halogenated phenyl groups (e.g., 4-fluorophenyl in the target compound) improve metabolic stability and bioavailability .
  • Acetamide Modifications :
    • Thiazole or benzothiazole moieties (compounds 28, 3f) introduce planar aromatic systems that may facilitate π-π stacking in enzyme active sites .

Biological Activity

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, a fluorinated phenyl group, and a methoxyphenyl substituent. Its molecular formula is C21H24FN3O4C_{21}H_{24}FN_3O_4 with a molecular weight of 401.44 g/mol. The presence of the fluorine atom and methoxy group suggests enhanced lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in models of depression, potentially due to their ability to modulate neurotransmitter systems.
  • Antitumor Activity : The structural similarity to known antitumor agents suggests potential effectiveness against cancer cell lines.
  • Antimicrobial Properties : Compounds with similar piperazine structures have demonstrated antimicrobial activity against various pathogens.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperazine ring.
  • Introduction of the fluorinated phenyl group.
  • Coupling with the methoxyphenyl substituent.

Research indicates that this compound may interact with various biological targets, including serotonin receptors and dopamine receptors, which are critical in mood regulation and psychiatric disorders. The specific interactions are still under investigation but are hypothesized to involve modulation of receptor activity and downstream signaling pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamideSimilar piperazine structureAntidepressant
5-Chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl]pyridineContains pyridine instead of piperazineAntitumor
4-Fluoro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]carbonyl]anilineFluorinated aniline structureAntimicrobial

This table highlights how structural variations can influence biological activity, suggesting that the unique combination of functional groups in this compound may confer distinct pharmacological properties.

Clinical Implications

The potential therapeutic applications of this compound span various domains:

  • Psychiatric Disorders : Given its antidepressant potential, further research could lead to novel treatments for depression and anxiety disorders.
  • Cancer Treatment : If antitumor activity is confirmed, it could contribute to the development of new cancer therapies.
  • Infectious Diseases : Antimicrobial properties may provide a basis for new antibiotics or antifungal agents.

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